4-Cyclopropoxy-5-ethyl-N-methylpicolinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-ethyl-N-methylpicolinamide typically involves the reaction of 4-cyclopropoxy-5-ethylpyridine with N-methylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent recovery, product isolation, and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-ethyl-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinamide derivatives.
Scientific Research Applications
4-Cyclopropoxy-5-ethyl-N-methylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-ethyl-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-N-methylpicolinamide: Similar structure but lacks the ethyl group.
N-Methyl-4-phenoxypicolinamide: Contains a phenoxy group instead of a cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-5-ethyl-N-methylpicolinamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the cyclopropoxy and ethyl groups can influence its interaction with molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-ethyl-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-8-7-14-10(12(15)13-2)6-11(8)16-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,13,15) |
InChI Key |
TVZGGELJTNQYGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1OC2CC2)C(=O)NC |
Origin of Product |
United States |
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